
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide, also known as IBMP, is a synthetic compound that has been studied for its potential use in scientific research. IBMP belongs to a class of compounds called CB1 receptor antagonists, which means that it blocks the activity of the CB1 receptor in the brain. The CB1 receptor is involved in a number of physiological processes, including appetite regulation, pain perception, and mood.
Mécanisme D'action
The mechanism of action of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide involves its ability to block the CB1 receptor in the brain. The CB1 receptor is involved in the regulation of appetite, pain perception, and mood. By blocking this receptor, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide may be able to reduce appetite, alleviate pain, and improve mood.
Biochemical and Physiological Effects:
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has been shown to reduce food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has also been shown to reduce pain sensitivity and improve mood in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide in lab experiments is its specificity for the CB1 receptor. By blocking this receptor, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide can be used to study the role of the CB1 receptor in various physiological processes. However, one limitation of using 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide is its potential for off-target effects. 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide may interact with other receptors or enzymes in the body, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide. One area of interest is its potential as a treatment for obesity. Further studies are needed to determine the efficacy and safety of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide in humans. Other potential applications include the treatment of pain, anxiety, and depression. Additionally, further research is needed to understand the mechanism of action of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide and its potential for off-target effects.
Méthodes De Synthèse
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide can be synthesized using a variety of methods, including the reaction of 4-isobutylacetophenone with N-(1-methylbutyl)amine in the presence of a reducing agent. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide is a complex process that requires careful control of reaction parameters to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a treatment for obesity. By blocking the CB1 receptor, 2-(4-isobutylphenyl)-N-(1-methylbutyl)propanamide may be able to reduce appetite and promote weight loss. Other potential applications include the treatment of pain, anxiety, and depression.
Propriétés
Formule moléculaire |
C18H29NO |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-[4-(2-methylpropyl)phenyl]-N-pentan-2-ylpropanamide |
InChI |
InChI=1S/C18H29NO/c1-6-7-14(4)19-18(20)15(5)17-10-8-16(9-11-17)12-13(2)3/h8-11,13-15H,6-7,12H2,1-5H3,(H,19,20) |
Clé InChI |
DBSUDMNKEPOQCH-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
SMILES canonique |
CCCC(C)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



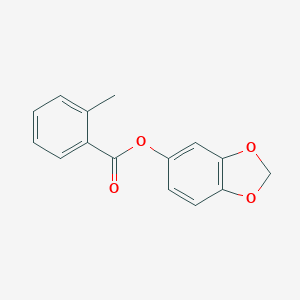
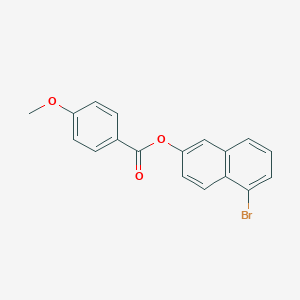
![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)
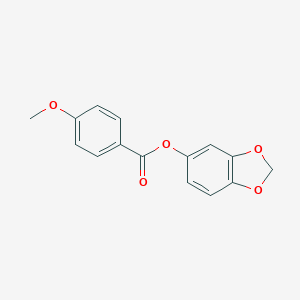
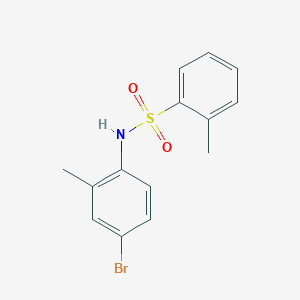


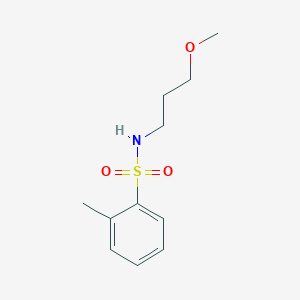
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
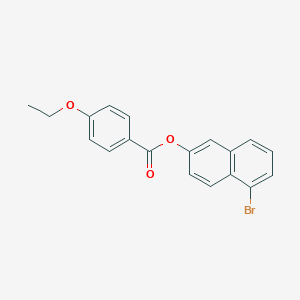
![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
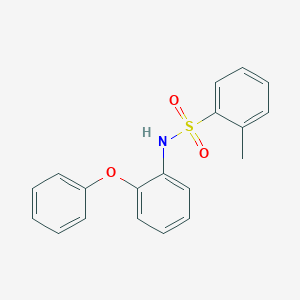
![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)